Vismodegib-d4

説明

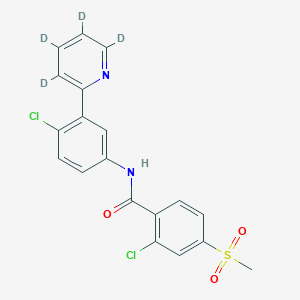

Structure

3D Structure

特性

分子式 |

C19H14Cl2N2O3S |

|---|---|

分子量 |

425.3 g/mol |

IUPAC名 |

2-chloro-N-[4-chloro-3-(3,4,5,6-tetradeuterio-2-pyridinyl)phenyl]-4-methylsulfonylbenzamide |

InChI |

InChI=1S/C19H14Cl2N2O3S/c1-27(25,26)13-6-7-14(17(21)11-13)19(24)23-12-5-8-16(20)15(10-12)18-4-2-3-9-22-18/h2-11H,1H3,(H,23,24)/i2D,3D,4D,9D |

InChIキー |

BPQMGSKTAYIVFO-CKSJCSQYSA-N |

異性体SMILES |

[2H]C1=C(C(=NC(=C1[2H])C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl)Cl)[2H])[2H] |

正規SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=CC=CC=N3)Cl |

製品の起源 |

United States |

Foundational & Exploratory

What is Vismodegib-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

Introduction to Vismodegib-d4

This compound is the deuterium-labeled analogue of Vismodegib, a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway. As a stable isotope-labeled internal standard, this compound is a critical tool in bioanalytical research, particularly in pharmacokinetic and pharmacodynamic studies of Vismodegib. Its use allows for precise and accurate quantification of Vismodegib in complex biological matrices by mass spectrometry.

Vismodegib itself is an orally bioavailable small molecule that targets the Smoothened (SMO) transmembrane protein, a key component of the Hh signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC).[3][4][5] Vismodegib is approved for the treatment of metastatic BCC and locally advanced BCC that has recurred following surgery or for patients who are not candidates for surgery or radiation.[2][4]

The primary use of this compound in research is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify Vismodegib concentrations in plasma and other biological samples. The nearly identical physicochemical properties of this compound to Vismodegib, with a distinct mass difference due to the deuterium atoms, make it an ideal internal standard to correct for variability in sample preparation and instrument response.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of Vismodegib and its deuterated analogue, this compound, is presented below.

| Property | Vismodegib | This compound |

| Molecular Formula | C₁₉H₁₄Cl₂N₂O₃S | C₁₉H₁₀D₄Cl₂N₂O₃S |

| Molecular Weight | 421.30 g/mol | 425.32 g/mol |

| CAS Number | 879085-55-9 | 1450990-33-6 |

| Chemical Structure | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide | 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide-d4 |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Vismodegib functions by inhibiting the Hedgehog signaling pathway, a crucial regulator of cell growth and differentiation during embryonic development that is largely inactive in adult tissues.[1][3][5] In many cases of basal cell carcinoma, mutations in the Patched-1 (PTCH1) gene, a negative regulator of the pathway, lead to constitutive activation of Smoothened (SMO), driving uncontrolled cell proliferation.[5]

Vismodegib specifically binds to and inhibits the SMO protein, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[1][5] This inhibition halts the transcription of genes that promote tumor growth and survival, ultimately leading to tumor regression.[5]

Pharmacokinetic Properties of Vismodegib

The pharmacokinetic profile of Vismodegib is characterized by its non-linear kinetics, high plasma protein binding, and long elimination half-life. A summary of key pharmacokinetic parameters is provided in the table below.

| Parameter | Value | Reference |

| Bioavailability | 31.8% | [3] |

| Time to Peak (Tmax) | 2-4 days (single dose) | [3] |

| Volume of Distribution (Vd) | 16.4 - 26.6 L | [1] |

| Plasma Protein Binding | >99% (to albumin and alpha-1-acid glycoprotein) | [1] |

| Metabolism | Primarily via oxidation, glucuronidation, and pyridine ring cleavage (CYP2C9 and CYP3A4 are minor pathways) | [1] |

| Elimination Half-life | ~12 days (single dose), 4 days (continuous daily dosing) | [3] |

| Primary Route of Elimination | Feces (82%) | [3] |

Experimental Protocols: Quantification of Vismodegib using this compound

The following section outlines a representative experimental protocol for the quantitative analysis of Vismodegib in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Vismodegib analytical standard

-

This compound internal standard

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation

-

Preparation of Stock Solutions: Prepare stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the Vismodegib stock solution with blank human plasma to prepare calibration standards at concentrations ranging from 0.100 to 100 ng/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

Protein Precipitation: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the this compound internal standard at a fixed concentration).

-

Vortex and Centrifuge: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

References

- 1. Determination of unbound vismodegib (GDC-0449) concentration in human plasma using rapid equilibrium dialysis followed by solid phase extraction and high-performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsat.org [ijsat.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Pharmacokinetics and safety of vismodegib in patients with advanced solid malignancies and hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

Vismodegib-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Vismodegib-d4's function as an internal standard in the quantitative bioanalysis of Vismodegib. Designed for professionals in research and drug development, this document details the underlying principles of its application, provides comprehensive experimental protocols, and presents key validation data in a structured format.

Introduction: The Role of Internal Standards in LC-MS/MS Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precise quantification of an analyte from a complex biological matrix is susceptible to various sources of error. These can include variability in sample preparation, injection volume, chromatographic performance, and ionization efficiency in the mass spectrometer. To mitigate these variabilities, an internal standard (IS) is introduced at a known concentration to each sample, calibrator, and quality control sample. The ideal internal standard is a compound that behaves chemically and physically as closely as possible to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard for LC-MS/MS-based bioanalysis due to their near-identical properties to the unlabeled analyte.

Mechanism of Action: this compound as an Internal Standard

This compound is a deuterated analog of Vismodegib, where four hydrogen atoms on the pyridine ring have been replaced with deuterium atoms. Its efficacy as an internal standard is not related to a pharmacological mechanism but is rooted in its physicochemical properties, which allow it to track and compensate for analytical variability throughout the bioanalytical workflow.

Physicochemical Similarity:

The substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule. This compound exhibits nearly identical polarity, solubility, and pKa to Vismodegib. This ensures that during sample preparation steps like protein precipitation or solid-phase extraction, this compound is extracted with the same efficiency as the analyte.

Co-elution in Chromatography:

In reversed-phase liquid chromatography, this compound co-elutes with Vismodegib. While a slight retention time shift can sometimes be observed with deuterated standards, for practical purposes, they elute at virtually the same time. This co-elution is critical because it means both compounds experience the same matrix effects at the same time. Matrix effects, which are the suppression or enhancement of ionization due to co-eluting matrix components, are a significant source of variability in LC-MS/MS. By co-eluting, any matrix effect that impacts the ionization of Vismodegib will equally affect this compound.

Distinct Mass-to-Charge Ratio (m/z):

Despite their chemical similarity, this compound has a higher mass than Vismodegib due to the presence of four deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. In the mass spectrometer, both compounds are ionized and then fragmented. Specific precursor-to-product ion transitions are monitored for each compound in what is known as Multiple Reaction Monitoring (MRM). The intensity of the signal for Vismodegib is normalized to the intensity of the signal for this compound. This ratio is then used to calculate the concentration of Vismodegib in the unknown sample, effectively canceling out any variations that occurred during the analytical process.

Fragmentation Pattern:

The fragmentation patterns of Vismodegib and this compound in the mass spectrometer are expected to be very similar. The collision-induced dissociation (CID) will likely lead to the cleavage of the amide bond and other characteristic fragments. The key difference will be the mass of the fragments containing the deuterated pyridine ring. This allows for the selection of unique and specific MRM transitions for both the analyte and the internal standard, ensuring no cross-talk between the two signals.

Below is a diagram illustrating the logical workflow of using this compound as an internal standard.

Experimental Protocol: A Representative LC-MS/MS Method

This section provides a detailed, representative protocol for the quantification of Vismodegib in human plasma using this compound as an internal standard. This protocol is a composite based on typical parameters found in the literature.

3.1. Materials and Reagents

-

Vismodegib reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (≥98%)

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

3.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Vismodegib and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

3.3. Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3.4. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UPLC or HPLC system |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Vismodegib: To be optimizedthis compound: To be optimized |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: MRM transitions and collision energies need to be optimized for the specific instrument used.

Quantitative Data Summary

The following tables summarize typical validation parameters for a bioanalytical method for Vismodegib using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 1 - 5000 ng/mL |

| Regression Model | Linear, weighted (1/x²) |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | ± 15 | < 15 | ± 15 |

| Low | 3 | < 10 | ± 10 | < 10 | ± 10 |

| Medium | 100 | < 10 | ± 10 | < 10 | ± 10 |

| High | 4000 | < 10 | ± 10 | < 10 | ± 10 |

Table 3: Recovery and Matrix Effect

| Parameter | Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

Mandatory Visualization: Hedgehog Signaling Pathway

Vismodegib's therapeutic mechanism of action involves the inhibition of the Hedgehog signaling pathway. The following diagram illustrates this pathway and the point of intervention by Vismodegib.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Vismodegib. Its mechanism of action in this context is based on its near-identical physicochemical properties to the unlabeled drug, allowing it to effectively compensate for analytical variability. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables the accurate and precise quantification of Vismodegib in complex biological matrices, which is essential for pharmacokinetic and other studies in drug development.

Synthesis and Isotopic Purity of Vismodegib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Vismodegib is a first-in-class therapeutic agent approved for the treatment of advanced basal cell carcinoma.[1][2] It functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in this type of cancer.[3][4] The introduction of deuterium at specific metabolically active sites in a drug molecule, a process known as deuteration, can potentially improve its pharmacokinetic properties.[5] This guide outlines a potential synthetic route to this compound and the analytical methodologies required to ascertain its isotopic purity.

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues.[6][7] In certain cancers, such as basal cell carcinoma, the pathway is reactivated, leading to uncontrolled cell proliferation.[7][8]

The pathway is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHh) binds to the Patched (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), a G-protein-coupled receptor.[1][3] The activation of SMO leads to a signaling cascade that ultimately results in the activation and nuclear translocation of GLI transcription factors. These transcription factors then induce the expression of target genes that promote cell growth and survival.[4] Vismodegib inhibits this pathway by binding directly to the SMO protein, thereby preventing the downstream signaling cascade.[3][9]

Caption: Hedgehog Signaling Pathway and Vismodegib Inhibition.

Synthesis of this compound

A potential precursor for introducing the deuterium labels is a deuterated analog of 2-chloro-4-(methylsulfonyl)benzoic acid. For the purpose of this guide, we will assume the availability of 2-chloro-4-(methylsulfonyl)benzoic acid-d4. The synthesis would then proceed via the coupling of this deuterated carboxylic acid with 4-chloro-3-(pyridin-2-yl)aniline.

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: Amide Coupling

Materials:

-

2-chloro-4-(methylsulfonyl)benzoic acid-d4

-

4-chloro-3-(pyridin-2-yl)aniline

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid-d4 (1.0 eq) in DMF, add 4-chloro-3-(pyridin-2-yl)aniline (1.0 eq), BOP (1.2 eq), and DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a labeled compound.[16][17] By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of each isotopologue (molecules that differ only in their isotopic composition) can be quantified.

Table 1: Theoretical Isotopic Distribution for this compound

| Isotopologue | Molecular Formula | Exact Mass (m/z) [M+H]⁺ |

| d0 | C₁₉H₁₅Cl₂N₂O₃S⁺ | 421.0178 |

| d1 | C₁₉H₁₄D₁Cl₂N₂O₃S⁺ | 422.0241 |

| d2 | C₁₉H₁₃D₂Cl₂N₂O₃S⁺ | 423.0304 |

| d3 | C₁₉H₁₂D₃Cl₂N₂O₃S⁺ | 424.0367 |

| d4 | C₁₉H₁₁D₄Cl₂N₂O₃S⁺ | 425.0429 |

Experimental Protocol: HRMS Analysis

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-HRMS).

Procedure:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Inject the sample into the LC-HRMS system.

-

Acquire full-scan mass spectra in positive ion mode over a relevant m/z range.

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0 to d4).

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of each isotopologue to determine the isotopic purity and distribution.

Table 2: Example Isotopic Purity Data from HRMS

| Isotopologue | Peak Area | Relative Abundance (%) |

| d0 | 1,500 | 0.3 |

| d1 | 4,000 | 0.8 |

| d2 | 8,500 | 1.7 |

| d3 | 25,000 | 5.0 |

| d4 | 461,000 | 92.2 |

| Total | 500,000 | 100.0 |

| Isotopic Purity (d4) | 92.2% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, can provide valuable information about the location and extent of deuteration.[13][18] In the ¹H NMR spectrum of a highly deuterated compound, the signals corresponding to the positions of deuterium incorporation will be significantly diminished. Conversely, the ²H NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions.

Table 3: Expected NMR Shifts for Vismodegib

| Proton | Expected ¹H Chemical Shift (ppm) | Expected ²H Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 7.0 - 8.5 |

| Methyl Protons | ~3.2 | ~3.2 |

Note: The exact positions of deuteration in this compound would determine which signals are absent in the ¹H NMR and present in the ²H NMR.

Conclusion

This technical guide outlines a potential pathway for the synthesis of this compound and provides detailed methodologies for the crucial analysis of its isotopic purity. The successful synthesis and characterization of deuterated active pharmaceutical ingredients like this compound are essential for the development of drugs with potentially improved pharmacokinetic profiles. The experimental protocols and analytical techniques described herein provide a foundational framework for researchers and scientists working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of deuterated Vismodegib for improving pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancernetwork.com [cancernetwork.com]

- 8. researchgate.net [researchgate.net]

- 9. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. almacgroup.com [almacgroup.com]

- 17. researchgate.net [researchgate.net]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Vismodegib-d4: A Comprehensive Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the Certificate of Analysis (CoA) and specifications for Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control.

Introduction to this compound

This compound is a stable isotope-labeled form of Vismodegib, an orally bioavailable small molecule that inhibits the Hedgehog (Hh) signaling pathway. The Hh pathway plays a crucial role in embryonic development and is aberrantly activated in certain cancers, most notably basal cell carcinoma (BCC). By incorporating deuterium atoms, this compound serves as an ideal internal standard for pharmacokinetic (PK) and metabolic studies of Vismodegib, enabling precise quantification in biological matrices through mass spectrometry-based assays.

Certificate of Analysis (CoA): A Summary of Quality and Purity

A Certificate of Analysis is a formal document that confirms that a product meets its predetermined specifications. For this compound, the CoA is a critical document that assures its identity, purity, and quality. Below are tables summarizing the typical quantitative data found on a CoA for this compound.

Table 1: General Specifications

| Parameter | Specification |

| CAS Number | 1450990-33-6 |

| Molecular Formula | C₁₉H₁₀D₄Cl₂N₂O₃S |

| Molecular Weight | 425.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Table 2: Purity and Impurity Profile

| Test | Method | Specification |

| Purity (by HPLC/UPLC) | HPLC/UPLC | ≥ 98% |

| Isotopic Purity (d4) | Mass Spectrometry | ≥ 99% |

| Individual Impurity | HPLC/UPLC | ≤ 0.5% |

| Total Impurities | HPLC/UPLC | ≤ 1.0% |

| Residual Solvents | GC-HS | As per ICH Q3C |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 0.5% |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound. The following sections outline the typical experimental protocols used to determine the specifications listed in the CoA.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Determination

This method is used to separate and quantify this compound from its potential impurities.

-

Instrumentation: A standard HPLC or UPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like acetonitrile or DMSO and then diluted with the mobile phase to a working concentration.

-

Quantification: The purity is calculated by the area percentage method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Mass Range: m/z 100-1000.

-

Data Analysis: The acquired mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (m/z 426.3). The isotopic distribution is examined to determine the percentage of the d4 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to ensure the deuterium labeling is at the expected positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The ¹H-NMR spectrum is compared to that of the non-deuterated Vismodegib standard to confirm the absence of signals from the deuterated positions. The ¹³C-NMR spectrum is used to verify the overall carbon framework.

Quality Control Workflow for this compound

The following diagram illustrates the typical quality control workflow for this compound, from the receipt of raw materials to the final release of the product with a Certificate of Analysis.

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Vismodegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits SMO. Upon binding of the Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway. Vismodegib binds to and inhibits SMO, thereby blocking downstream signaling and inhibiting tumor growth.

This technical guide provides a comprehensive overview of the critical quality attributes and analytical methodologies associated with this compound. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.

The Role of Deuterium Labeling in Vismodegib-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterium labeling in Vismodegib-d4, a vital tool in the research and development of the Hedgehog pathway inhibitor, Vismodegib. This document provides a comprehensive overview of the application of this compound as an internal standard in bioanalytical methods, its importance in pharmacokinetic studies, and the underlying principles of deuterium labeling.

Introduction to Vismodegib and the Hedgehog Signaling Pathway

Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, a crucial regulator of embryonic development that is often aberrantly reactivated in certain cancers, most notably basal cell carcinoma (BCC).[1][2] The Hh pathway is a complex signaling cascade that, in the absence of the Hedgehog ligand, is kept in an inactive state by the transmembrane protein Patched (PTCH). PTCH inhibits the activity of Smoothened (SMO), another transmembrane protein. When the Hh ligand binds to PTCH, the inhibition on SMO is released, initiating a downstream signaling cascade that leads to the activation of GLI transcription factors. These factors then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[1][3][4] In many cases of BCC, mutations in PTCH lead to constitutive activation of the Hh pathway, driving uncontrolled cell growth.[1] Vismodegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the signaling cascade and suppressing tumor growth.[1][5]

The Significance of Deuterium Labeling in Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, has found extensive utility in pharmaceutical research and development. The substitution of hydrogen with deuterium in a drug molecule can offer several advantages:

-

Improved Metabolic Stability: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to a longer drug half-life and improved pharmacokinetic profile.

-

Reduced Metabolite-Mediated Toxicity: By altering the metabolic pathway, deuterium labeling can reduce the formation of potentially toxic metabolites.

-

Enhanced Bioavailability: By slowing down first-pass metabolism, deuteration can increase the overall exposure of the drug in the body.

-

Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative bioanalysis using mass spectrometry. Since they have a higher mass than their non-labeled counterparts but exhibit nearly identical physicochemical properties, they co-elute during chromatography and experience similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of the parent drug in complex biological matrices like plasma or tissue.

This compound: A Critical Tool for Bioanalysis

This compound is a deuterated analog of Vismodegib, where four hydrogen atoms have been replaced by deuterium atoms. Its primary and most critical role is to serve as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Vismodegib in biological samples.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It effectively compensates for variations that can occur during sample preparation, such as extraction losses, and for fluctuations in the analytical instrument's performance, including injection volume variability and ionization suppression or enhancement in the mass spectrometer source. This leads to highly reliable and reproducible data, which is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.

Quantitative Data from Pharmacokinetic Studies

The accurate quantification of Vismodegib in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key pharmacokinetic parameters of Vismodegib from a study in patients with advanced solid tumors, where a deuterated internal standard (Vismodegib-d5) was utilized for bioanalysis.[6]

| Pharmacokinetic Parameter | Value | Unit |

| Time to Maximum Concentration (Tmax) | 2 | days |

| Maximum Concentration (Cmax) | 7.5 | µg/mL |

| Area Under the Curve (AUC) | 158 | µg·day/mL |

| Elimination Half-life (t1/2) | >7 | days |

| Apparent Clearance (CL/F) | 0.95 | L/day |

| Apparent Volume of Distribution (Vd/F) | 19.5 | L |

Data presented are mean values from a Phase 1 study in patients receiving a 150 mg daily dose of Vismodegib.[6]

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Vismodegib in human plasma using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at a concentration of 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

The samples are now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Vismodegib: Precursor ion (m/z) → Product ion (m/z) (e.g., 422.1 → 260.1)

-

This compound: Precursor ion (m/z) → Product ion (m/z) (e.g., 426.1 → 264.1)

-

-

Data Analysis: The concentration of Vismodegib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of Vismodegib spiked into blank plasma. A weighted (1/x²) linear regression is typically used for the calibration curve over a concentration range of 5.00 to 5,000 ng/mL.[6]

Visualizations

Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

Caption: The Hedgehog signaling pathway and Vismodegib's inhibitory action on SMO.

Bioanalytical Workflow for Vismodegib Quantification

Caption: Workflow for quantifying Vismodegib in plasma using this compound.

Conclusion

Deuterium-labeled Vismodegib, specifically this compound, plays an indispensable role in the development and clinical application of Vismodegib. Its use as a stable isotope-labeled internal standard ensures the highest level of accuracy and precision in bioanalytical methods, which are fundamental for characterizing the pharmacokinetic profile of the drug. This, in turn, informs appropriate dosing regimens and contributes to the overall understanding of the drug's behavior in the human body. The principles and methodologies outlined in this guide underscore the importance of isotopic labeling in modern pharmaceutical research and provide a framework for the robust analysis of targeted therapies like Vismodegib.

References

- 1. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Stability and Storage of Vismodegib-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Vismodegib-d4. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development settings. The stability data is primarily based on studies conducted on Vismodegib, the non-deuterated analog, as specific stability studies on this compound are not extensively available in public literature. Given that the deuterium labeling in this compound is on the pyridine ring, it is not expected to significantly impact the molecule's intrinsic chemical stability under standard storage and handling conditions. This assumption is based on the principle that deuterium substitution primarily affects metabolic pathways (kinetic isotope effect) rather than inherent chemical stability.

Recommended Storage Conditions

To maintain its integrity, this compound should be stored under controlled conditions. The following table summarizes the recommended storage parameters.

| Parameter | Recommended Condition |

| Temperature | Room temperature: 20°C to 25°C (68°F to 77°F)[1] |

| Excursions | Permitted between 15°C to 30°C (59°F to 86°F)[1] |

| Humidity | Store in a tightly closed container to protect from moisture[1]. |

| Light | Protect from light. |

Stability Profile under Stress Conditions

Forced degradation studies are instrumental in understanding the intrinsic stability of a drug substance and identifying potential degradation pathways. The following data, derived from studies on Vismodegib, summarizes its stability under various stress conditions. These studies typically utilize analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) to quantify the remaining active pharmaceutical ingredient (API) and detect degradation products.

| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |

| Acidic Hydrolysis | 0.1 M HCl | 5 hours | 60°C | 5.7 |

| Basic Hydrolysis | 0.1 M NaOH | 5 hours | 60°C | 4.6 |

| Oxidative Degradation | 3% H₂O₂ | 2 hours | 60°C | 6.5 |

| Thermal Degradation | Dry Heat | 14 days | 40°C/75% RH | 0.7 |

| Photolytic Degradation (UV) | 1.2 x 10⁶ lux-hours | - | - | 0.3 |

| Hydrolysis (Neutral) | Distilled Water | 1 hour | 60°C | 0.2 |

Data is for Vismodegib and is considered a reliable proxy for this compound.

Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, the forced degradation studies on Vismodegib suggest that the molecule is most susceptible to oxidative and hydrolytic degradation under acidic and basic conditions. The amide linkage is a potential site for hydrolysis, which would lead to the cleavage of the molecule into 2-chloro-4-(methylsulfonyl)benzoic acid and 4-chloro-3-(pyridin-2-yl)aniline. The pyridine and phenyl rings could be susceptible to oxidation.

Below is a conceptual representation of the potential degradation pathway.

Caption: Potential degradation pathways of this compound.

Experimental Protocols

The following section outlines the general methodologies employed in the stability-indicating studies of Vismodegib. These protocols are based on established analytical methods and can be adapted for the analysis of this compound.

Stability-Indicating RP-HPLC Method

A common analytical technique for assessing the stability of Vismodegib is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Column: ODS C18 (250mm x 4.6mm, 3.6µm)

-

Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile in a ratio of 65:35 (v/v).

-

Flow Rate: 0.8 mL/min

-

Detection Wavelength: 264 nm

-

Column Temperature: 30°C

-

Diluent: Mobile Phase

Forced Degradation Study Protocol

The following is a generalized workflow for conducting forced degradation studies on this compound.

Caption: General workflow for a forced degradation study.

Conclusion

This technical guide provides essential information regarding the stability and storage of this compound for research and development purposes. Adherence to the recommended storage conditions is paramount to ensure the quality and integrity of the compound. The provided stability data, based on studies of Vismodegib, offers valuable insights into its degradation profile under various stress conditions. For critical applications, it is recommended to perform in-house stability testing on this compound to confirm these findings. Further research is warranted to fully characterize the degradation products of this compound and to establish a comprehensive stability profile specific to the deuterated compound.

References

A Technical Guide to Commercial Vismodegib-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Vismodegib-d4, a deuterated analog of the Hedgehog signaling pathway inhibitor, Vismodegib. This guide is intended to assist researchers in selecting a suitable supplier and effectively incorporating this compound into their experimental workflows.

Introduction to Vismodegib and its Deuterated Analog

Vismodegib is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of certain cancers, most notably basal cell carcinoma. By inhibiting the Hh pathway, Vismodegib can effectively suppress tumor growth.

This compound is a stable isotope-labeled version of Vismodegib, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of Vismodegib concentrations in biological matrices.

Commercial Suppliers and Product Specifications

A critical step in research is the selection of high-quality reagents. The following table summarizes the product specifications for this compound from various commercial suppliers. This information is based on publicly available data and researchers are encouraged to request lot-specific Certificates of Analysis for the most accurate and up-to-date information.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Pack Sizes |

| Simson Pharma | V430001 | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Information available upon request | Information available upon request | Inquire with supplier |

| Clearsynth | CS-O-15646 | 1450990-33-6 | Not Available | Not Available | Information available upon request | Information available upon request | Inquire with supplier |

| MedChemExpress | HY-W705354 | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Information available upon request | Information available upon request | 50 mg, 100 mg, 250 mg |

| SynZeal | SZ-V044D02 | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.3 | Information available upon request | Information available upon request | Inquire with supplier |

| Santa Cruz Biotechnology | sc-479473 | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Information available upon request | Information available upon request | Inquire with supplier |

| Toronto Research Chemicals | V588002 | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Information available upon request | Information available upon request | 1 mg, 5 mg, 10 mg, 25 mg |

| Cayman Chemical | Not Available | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Typically ≥98% (based on other deuterated standards) | Typically ≥99% deuterated forms (d1-d4); ≤1% d0 (based on other deuterated standards) | Inquire with supplier |

| Selleck Chemicals | Not Available | 1450990-33-6 | C₁₉H₁₀D₄Cl₂N₂O₃S | 425.32 | Information available upon request | Information available upon request | Inquire with supplier |

The Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action

The Hedgehog signaling pathway is a complex and tightly regulated cascade that plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation can lead to uncontrolled cell proliferation and tumorigenesis.

In the "off" state, the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO), another transmembrane protein. This inhibition prevents the downstream activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). In the "on" state, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then initiates a signaling cascade that leads to the activation and nuclear translocation of GLI transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

Vismodegib exerts its therapeutic effect by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade and preventing the activation of GLI transcription factors. This leads to the suppression of tumor growth in cancers driven by aberrant Hedgehog pathway activation.

Experimental Protocol: Quantification of Vismodegib in Plasma using LC-MS/MS with this compound as an Internal Standard

This section outlines a general protocol for the quantification of Vismodegib in a biological matrix (e.g., plasma) using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol should be optimized and validated for specific experimental conditions.

1. Materials and Reagents:

-

Vismodegib analytical standard

-

This compound internal standard

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

-

Centrifuge

2. Preparation of Stock and Working Solutions:

-

Prepare individual stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working solutions of Vismodegib by serial dilution of the stock solution with 50% acetonitrile in water to create calibration standards.

-

Prepare a working solution of this compound (internal standard) at an appropriate concentration in 50% acetonitrile in water.

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample) in a 96-well plate, add 150 µL of the this compound internal standard working solution in acetonitrile.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Vismodegib: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by direct infusion and optimization).

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (to be determined by direct infusion and optimization).

-

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Vismodegib to this compound against the nominal concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of Vismodegib in the unknown samples.

Conclusion

This compound is an essential tool for researchers studying the pharmacokinetics and mechanism of action of Vismodegib. This guide provides a starting point for sourcing this critical reagent and developing robust analytical methods. By carefully selecting a supplier and optimizing experimental protocols, researchers can ensure the accuracy and reliability of their findings in the investigation of Hedgehog pathway-targeted therapies.

References

A Technical Guide to Exploratory Studies Using Vismodegib and the Role of Vismodegib-d4 in Pharmacological Assessment

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the use of Vismodegib in exploratory pharmacological studies, with a specific focus on the critical role of its deuterated analog, Vismodegib-d4. We will cover its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visual workflows to support drug development professionals in designing and interpreting their research.

Introduction to Vismodegib

Vismodegib (GDC-0449) is a first-in-class, orally bioavailable small molecule that potently and selectively inhibits the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of cellular growth and differentiation during embryonic development but is largely quiescent in adult tissues.[3][4] In certain malignancies, such as basal cell carcinoma (BCC) and medulloblastoma, aberrant reactivation of the Hh pathway is a key driver of tumorigenesis.[3][5] Vismodegib is the first FDA-approved drug that targets this pathway for the treatment of advanced BCC.[4][6]

Exploratory studies are fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME), as well as the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug candidate. For a compound like Vismodegib, this involves quantifying its concentration in biological matrices and correlating it with the modulation of its intended target. This is where stable isotope-labeled internal standards (SIL-IS), such as this compound, become indispensable.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

Vismodegib exerts its therapeutic effect by binding to and inhibiting the Smoothened (SMO) protein, a 7-transmembrane receptor that is a central component of the Hh pathway.[6][7][8]

-

Pathway "OFF" State: In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched-1 (PTCH1) constitutively represses SMO activity. This leads to the proteolytic cleavage of GLI transcription factors (GLI2/3), which then act as transcriptional repressors in the nucleus.[5][7]

-

Pathway "ON" State: When an Hh ligand binds to PTCH1, its inhibition of SMO is relieved.[7][9] Active SMO then prevents the cleavage of GLI proteins, allowing full-length GLI to translocate to the nucleus and activate the transcription of target genes, including GLI1 and PTCH1 itself, which promote cell proliferation and survival.[5][10]

-

Vismodegib's Intervention: In cancers with aberrant Hh activation (e.g., due to PTCH1 loss-of-function or SMO activating mutations), Vismodegib directly binds to SMO, restoring its inhibition and effectively shutting down the downstream signaling cascade, regardless of the presence of Hh ligand or the status of PTCH1.[1][7]

Caption: The Hedgehog signaling pathway in its "OFF," "ON," and Vismodegib-inhibited states.

The Role of this compound in Bioanalysis

This compound is a deuterated form of Vismodegib, meaning four hydrogen atoms have been replaced with their heavier isotope, deuterium. This substitution makes this compound chemically identical to Vismodegib in its biological activity and chromatographic behavior but distinguishable by its higher mass.

In quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a known quantity of this compound is added to every biological sample (e.g., plasma, tissue homogenate) as an internal standard. During analysis, the mass spectrometer detects and quantifies both the parent drug (Vismodegib) and the deuterated standard (this compound). Because the standard and the analyte behave identically during sample extraction, chromatography, and ionization, any sample-to-sample variation in these steps is normalized. The ratio of the Vismodegib signal to the this compound signal is used to calculate the precise concentration of Vismodegib in the original sample, ensuring high accuracy and precision, which is critical for robust PK/PD modeling.

Pharmacological Profile: Quantitative Data

The following tables summarize key quantitative data from preclinical and in vitro exploratory studies of Vismodegib.

Table 1: In Vitro Potency of Vismodegib

| Target / Assay | IC50 / EC50 | Reference(s) |

|---|---|---|

| Hedgehog Pathway Inhibition | 3 nM | [11][12][13] |

| Human Palatal Mesenchymal (HEPM) Cell Reporter Assay | 2.8 nM (EC50) | [5] |

| Gli1 Inhibition (Medulloblastoma Allograft Model) | 0.165 µmol/L (165 nM) | [5][14] |

| Gli1 Inhibition (D5123 Colorectal Xenograft Model) | 0.267 µmol/L (267 nM) | [5][14] |

| P-glycoprotein (P-gp) Inhibition | 3.0 µmol/L | [11][13] |

| ABCG2 Inhibition | 1.4 µmol/L |[11] |

Table 2: Preclinical Pharmacokinetic Parameters of Vismodegib in Mice

| Parameter | Value | Conditions | Reference(s) |

|---|---|---|---|

| Bioavailability | Low to Moderate | Oral Dosing | [5] |

| Clearance | Low to Very Low | Mouse, Rat, Dog | [5] |

| Plasma Protein Binding | >99% | Human Plasma | [4][8] |

| Elimination Half-life (t½) | ~12 days (single dose), ~4 days (continuous) | Human Data | [4][15] |

| Max Plasma Concentration | 3.2–13 µmol/L | Associated with maximal Gli1 repression in mice after a 50 mg/kg oral dose |[5][16] |

Table 3: Preclinical Pharmacodynamic Activity of Vismodegib

| Model System | Biomarker | Effect | Dosing / Conditions | Reference(s) |

|---|---|---|---|---|

| Ptch+/- Medulloblastoma Allograft | Gli1 mRNA | >80% repression | ≥25 mg/kg oral dose | [5][14] |

| Ptch+/- Medulloblastoma Allograft | Tumor Growth | Regressions | ≥25 mg/kg daily oral dose | [5][14] |

| D5123 Colorectal Xenograft | Tumor Growth | 52% TGI (Tumor Growth Inhibition) | 69 mg/kg twice daily oral dose | [16] |

| Metastatic Castration-Resistant Prostate Cancer (mCRPC) Biopsies | Gli1 mRNA | Median 9.8-fold decrease | Daily oral dosing in patients |[17] |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of exploratory pharmacology. Below are representative methodologies for key studies.

Protocol 5.1: Bioanalytical Quantification of Vismodegib in Plasma using LC-MS/MS

-

Sample Preparation:

-

Thaw plasma samples and an aliquot of this compound (internal standard, IS) working solution (e.g., 100 ng/mL in methanol).

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the this compound IS solution.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitate.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

Chromatographic Conditions (Example):

-

System: UPLC or HPLC system (e.g., Waters Acquity, Agilent 1290).[18]

-

Column: C18 reverse-phase column (e.g., ZORBAX C18, 150 x 4.6 mm).[18]

-

Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: Acetonitrile.

-

Flow Rate: 0.8 mL/min.[19]

-

Injection Volume: 10 µL.[18]

-

Column Temperature: 30°C.[19]

-

-

Mass Spectrometry Conditions:

-

System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S).

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Vismodegib (e.g., m/z 422.1 → 225.1) and this compound (e.g., m/z 426.1 → 229.1).

-

Data Analysis: Integrate peak areas for both transitions. Calculate the area ratio (Vismodegib/Vismodegib-d4) and determine the concentration from a standard curve prepared in the same biological matrix.

-

Protocol 5.2: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Study in a Xenograft Model

-

Model System:

-

Use immunodeficient mice (e.g., CD-1 nude) bearing subcutaneous tumors, such as the Ptch+/- medulloblastoma allograft model.[5]

-

-

Dosing and Sampling:

-

Acclimate animals and randomize them into dose groups (e.g., Vehicle, 10 mg/kg, 25 mg/kg, 50 mg/kg Vismodegib).

-

Administer a single oral dose of Vismodegib formulated in a suitable vehicle.

-

At specified time points post-dose (e.g., 2, 4, 8, 12, 24, 32 hours), collect blood samples (via retro-orbital bleed or cardiac puncture) into K2EDTA tubes for PK analysis.[5]

-

Immediately following blood collection, euthanize the animals and harvest tumor tissue for PD analysis. Flash-freeze tumor samples in liquid nitrogen and store at -80°C.

-

-

PK Analysis:

-

Process blood to plasma via centrifugation.

-

Analyze plasma samples for Vismodegib concentration using the LC-MS/MS method described in Protocol 5.1.

-

-

PD Analysis (Gli1 mRNA Quantification):

-

Extract total RNA from a portion of the harvested tumor tissue using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qPCR) using primers and probes specific for the Gli1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Calculate the relative expression of Gli1 mRNA compared to the vehicle-treated control group to determine the percent pathway inhibition at each time point and dose level.[5]

-

Mandatory Visualizations: Workflows and Relationships

Caption: Bioanalytical workflow for quantifying Vismodegib using this compound as an internal standard.

Caption: Integrated workflow for a preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) exploratory study.

References

- 1. Discovery and preclinical development of vismodegib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vismodegib, a small-molecule inhibitor of the hedgehog pathway for the treatment of advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. dermnetnz.org [dermnetnz.org]

- 7. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 8. cancernetwork.com [cancernetwork.com]

- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 10. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Pharmacokinetic-pharmacodynamic analysis of vismodegib in preclinical models of mutational and ligand-dependent Hedgehog pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacodynamic study of the oral hedgehog pathway inhibitor, vismodegib, in patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enhancing the Bioavailability and Efficacy of Vismodegib for the Control of Skin Cancer: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. nveo.org [nveo.org]

Methodological & Application

Application Note: Quantitative Analysis of Vismodegib in Human Plasma using LC-MS/MS with Vismodegib-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Vismodegib in human plasma. Vismodegib is a first-in-class small molecule inhibitor of the Hedgehog (Hh) signaling pathway, approved for the treatment of advanced basal cell carcinoma.[1][2] Accurate measurement of its plasma concentration is crucial for pharmacokinetic (PK) studies and therapeutic drug monitoring. To ensure analytical accuracy and precision, a stable isotope-labeled internal standard, Vismodegib-d4, is employed. This document provides comprehensive protocols for sample preparation, LC-MS/MS analysis, and method validation, along with representative data.

Introduction and Mechanism of Action

Vismodegib targets and inhibits the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[3][4] In many basal cell carcinomas, mutations lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[1][3] By blocking SMO, Vismodegib effectively halts this signaling cascade, leading to tumor regression.[3] Given its unique pharmacokinetic profile, characterized by nonlinear kinetics and high plasma protein binding (>99%), precise bioanalytical methods are essential for clinical development and patient management.[4][5] The use of a stable isotope-labeled internal standard (IS) like this compound is critical as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus correcting for matrix effects and other sources of analytical variability.[6][7]

Hedgehog Signaling Pathway and Vismodegib Inhibition

The diagram below illustrates the Hedgehog signaling pathway. In the "OFF" state, the Patched-1 (PTCH1) receptor inhibits the Smoothened (SMO) protein. In cancer, this inhibition is lost. Vismodegib directly binds to and inhibits SMO, blocking the downstream activation of GLI transcription factors and subsequent target gene expression.[3][4]

Experimental Protocols

Materials and Reagents

-

Analytes: Vismodegib, this compound (Internal Standard)

-

Plasma: Human plasma with K2EDTA as anticoagulant

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade)

-

Additives: Formic acid (FA)

-

Reagents: Zinc Sulfate (for protein precipitation)

Instrumentation

A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Standard and QC Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Vismodegib and this compound in a suitable organic solvent (e.g., DMSO or MeOH).

-

Working Solutions: Prepare serial dilutions of the Vismodegib stock solution in 50:50 ACN:Water to create calibration standards. Prepare a separate set of dilutions for Quality Control (QC) samples at low, medium, and high concentrations.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock to a fixed concentration (e.g., 50 ng/mL) in ACN.

-

Spiking: Spike calibration and QC working solutions into blank human plasma (e.g., 5 µL spike into 95 µL plasma) to achieve the desired concentration range.

Sample Preparation

Two common methods for plasma sample preparation are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Protocol 1: Protein Precipitation (PPT)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 300 µL of the IS working solution (e.g., 50 ng/mL this compound in ACN).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new plate or vial.

-

Dilute with water (e.g., 1:1 v/v) to reduce organic content before injection.

Protocol 2: Solid-Phase Extraction (SPE) Validated SPE methods have been successfully used for Vismodegib analysis.[8][9]

-

Aliquot 200 µL of plasma sample into a tube and add the IS.[8]

-

Pre-treat the sample as required (e.g., acidify with formic acid).

-

Condition an appropriate SPE cartridge (e.g., polymeric strong cation exchange) with MeOH followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Vismodegib and this compound with an appropriate elution solvent (e.g., MeOH with 5% ammonium hydroxide).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

Workflow Diagram

Data Presentation and Method Parameters

The following tables summarize typical parameters for a validated LC-MS/MS method for Vismodegib.

Table 1: LC-MS/MS Method Parameters

| Parameter | Typical Condition |

| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, <3 µm)[10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Gradient | A linear gradient starting at low %B, increasing to >90% B, followed by re-equilibration. |

| Injection Volume | 2 - 10 µL[5] |

| Column Temperature | 40 - 50 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive[8] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |

| MRM Transition (Vismodegib) | Precursor Ion (Q1): m/z 430.1Product Ion (Q3): m/z 278.1 (Quantifier), m/z 149.1 (Qualifier) |

| MRM Transition (this compound) | Precursor Ion (Q1): m/z 434.1Product Ion (Q3): m/z 282.1 |

| Collision Energy (CE) | To be optimized for the specific instrument, typically 20-40 eV. |

Note: MRM transitions are based on the molecular weight of Vismodegib and common fragmentation patterns. The exact m/z values and collision energies should be optimized empirically on the specific instrument used.[12][13]

Table 2: Method Validation Performance Summary

This table summarizes typical performance characteristics based on published data and regulatory guidelines.

| Validation Parameter | Typical Range / Acceptance Criteria |

| Linearity Range | 0.1 - 100 ng/mL or 5 - 5,000 ng/mL, depending on application[8] |

| Regression Model | Linear or Quadratic with 1/x² weighting, Correlation Coefficient (r²) > 0.99[8][14] |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10; Accuracy within ±20%; Precision ≤20% CV |

| Accuracy (Bias) | Within ±15% of nominal value for QC samples (±20% at LLOQ)[10] |

| Precision (CV%) | ≤15% for QC samples (≤20% at LLOQ) for intra- and inter-day runs[9][10] |

| Extraction Recovery | Consistent and reproducible across the concentration range (e.g., 78-84%)[9] |

| Matrix Effect | Internal standard should compensate for any ion suppression or enhancement.[7] |

| Stability | Analyte stable in plasma during freeze-thaw cycles, bench-top storage, and long-term storage at -80°C. |

Conclusion

This application note provides a detailed framework for the quantitative analysis of Vismodegib in human plasma using LC-MS/MS. The use of this compound as an internal standard is essential for achieving the high accuracy and precision required for clinical and pharmaceutical research. The protocols and parameters described herein can be adapted and validated by individual laboratories to support pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Vismodegib.

References

- 1. Vismodegib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Vismodegib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 4. cancernetwork.com [cancernetwork.com]

- 5. medrxiv.org [medrxiv.org]

- 6. texilajournal.com [texilajournal.com]

- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Locally Advanced or Metastatic Solid Tumors: the Role of Alpha-1-Acid Glycoprotein Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uab.edu [uab.edu]

- 13. agilent.com [agilent.com]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Vismodegib in Human Plasma by UPLC-MS/MS using Vismodegib-d4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of Vismodegib in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Vismodegib-d4, ensures high accuracy and precision. The described method involves a straightforward solid-phase extraction (SPE) procedure for sample cleanup and is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Vismodegib is a first-in-class inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly reactivated in certain cancers, such as basal cell carcinoma.[1][2] By binding to and inhibiting the Smoothened (SMO) transmembrane protein, Vismodegib effectively blocks the downstream signaling cascade that leads to tumor cell proliferation.[3][4][5] Accurate measurement of Vismodegib concentrations in plasma is essential for pharmacokinetic assessments and for understanding the exposure-response relationship in clinical and preclinical studies.

This application note provides a validated UPLC-MS/MS method for the quantitative determination of Vismodegib in human plasma. The method utilizes this compound as the internal standard to correct for matrix effects and variations in sample processing and instrument response.

Signaling Pathway

Vismodegib targets the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO). When the Hedgehog ligand binds to PTCH, this inhibition is released, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. In many cancers, mutations in PTCH or SMO lead to constitutive activation of the pathway. Vismodegib inhibits SMO, thereby blocking the signaling cascade.

Caption: Hedgehog Signaling Pathway and Vismodegib's Mechanism of Action.

Experimental Workflow

The analytical workflow consists of plasma sample preparation using solid-phase extraction, followed by chromatographic separation on a UPLC system and detection by a tandem mass spectrometer.

Caption: UPLC-MS/MS Workflow for Vismodegib Quantification in Plasma.

Experimental Protocols

Materials and Reagents

-

Vismodegib certified reference standard

-

This compound certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Strata-X-C)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation

-

To 100 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 400 µL of 4% phosphoric acid in water and vortex for 10 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

UPLC-MS/MS Conditions

UPLC Parameters

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Run Time | 5 minutes |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Medium |

| MRM Transitions | Vismodegib: m/z 422.1 → 225.1; this compound: m/z 426.1 → 229.1 |

| Dwell Time | 100 ms |

Method Validation Data